- Total synthesis of quinocarcinol methyl esterJournal of the American Chemical Society, 1985, 107(5), 1421-3,
Cas no 94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-)

94956-98-6 structure
Nome do Produto:Benzaldehyde, 3-methoxy-2-(2-propenyl)-
N.o CAS:94956-98-6
MF:C11H12O2
MW:176.211783409119
CID:735149
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzaldehyde, 3-methoxy-2-(2-propenyl)-
- 3-methoxy-2-prop-2-enylbenzaldehyde
- 2-allyl-3-methoxybenzaldehyde
- Benzaldehyde,3-methoxy-2-(2-propenyl)
- 3-Methoxy-2-(2-propen-1-yl)benzaldehyde (ACI)
- Benzaldehyde, 3-methoxy-2-(2-propenyl)- (9CI)
-
- Inchi: 1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3
- Chave InChI: OQOUDZFBMYRNCD-UHFFFAOYSA-N
- SMILES: O=CC1C(CC=C)=C(OC)C=CC=1
Propriedades Computadas
- Massa Exacta: 176.08400
Propriedades Experimentais
- Densidade: 1.039±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de ebulição: 269.6±25.0 ºC (760 Torr),
- Ponto de Flash: 112.6±16.7 ºC,
- Solubilidade: Very slightly soluble (0.25 g/l) (25 º C),
- PSA: 26.30000
- LogP: 2.23620
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A1142377-100mg |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 100mg |
$53.0 | 2025-02-28 | |
Ambeed | A1142377-1g |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 1g |
$239.0 | 2025-02-28 | |
Chemenu | CM328706-500g |
3-methoxy-2-prop-2-enylbenzaldehyde |
94956-98-6 | 95%+ | 500g |
$13986 | 2021-06-16 | |
A2B Chem LLC | AD14439-2.5g |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- |
94956-98-6 | >95% | 2.5g |
$312.00 | 2024-07-18 | |
A2B Chem LLC | AD14439-1g |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- |
94956-98-6 | >95% | 1g |
$218.00 | 2024-07-18 | |
Chemenu | CM328706-500g |
3-methoxy-2-prop-2-enylbenzaldehyde |
94956-98-6 | 95%+ | 500g |
$13986 | 2022-06-09 | |
Ambeed | A1142377-250mg |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 250mg |
$89.0 | 2025-02-28 |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium hydride
Referência
Método de produção 2
Condições de reacção
Referência
- Synthesis of Substituted 2,3-BenzodiazepinesJournal of Organic Chemistry, 2016, 81(20), 9836-9847,
Método de produção 3
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water
Referência
- Synthesis of 2-substituted-3-methoxybenzaldehydes by condensation of ortho-lithiated 2-(3-methoxyphenyl)-4,4-dimethyl-Δ2-oxazoline with appropriate electrophilesJournal of the Bangladesh Chemical Society, 1992, 5(1), 15-22,
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 10 min, 25 °C
1.2 25 °C; 8 h, reflux; reflux → 25 °C
1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 8 h, reflux
1.2 25 °C; 8 h, reflux; reflux → 25 °C
1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 8 h, reflux
Referência
- PdCl2/CuCl2/Bi(OTf)3-promoted Construction of Sulfonyl Dibenzooxabicyclo[3.3.1]nonanes and Arylnaphthalenes via Intramolecular Annulation of Sulfonyl o-AllylarylchromanonesAdvanced Synthesis & Catalysis, 2020, 362(24), 5736-5750,
Método de produção 5
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C
1.3 -78 °C; overnight, -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h
1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C
1.3 -78 °C; overnight, -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h
Referência
- Nickel-Catalyzed Intramolecular Hydroalkenylation of IminesOrganic Letters, 2021, 23(20), 7900-7904,
Método de produção 6
Condições de reacção
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 1 h, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
1.2 Solvents: Dichloromethane ; 1 h, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
Referência
- The Intramolecular Asymmetric Pauson-Khand Cyclization as a Novel and General Stereoselective Route to Benzindene Prostacyclins: Synthesis of UT-15 (Treprostinil)Journal of Organic Chemistry, 2004, 69(6), 1890-1902,
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium carbonate
1.2 Reagents: Decalin ; heated
1.3 Reagents: Potassium carbonate Solvents: Acetone
1.2 Reagents: Decalin ; heated
1.3 Reagents: Potassium carbonate Solvents: Acetone
Referência
- CuI Mediated One-Pot Cycloacetalization/Ketalization of o-Carbonyl Allylbenzenes: Synthesis of Benzobicyclo[3.2.1]octane CoreOrganic Letters, 2017, 19(7), 1870-1873,
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium carbonate
Referência
- tBuO2H/Cu(acac)2-Mediated Intramolecular Oxidative Lactonization of o-Allyl Arylaldehydes: Synthesis of 1-OxoisochromansSynthesis, 2021, 53(3), 527-537,
Método de produção 9
Condições de reacção
1.1 Reagents: Dichlorophenylborane , Lithium diisopropylamide
1.2 -
1.2 -
Referência
- Synthesis of dihydrobenzoimidazo[2,1-a]isoquinolinesTetrahedron Letters, 2012, 53(32), 4156-4160,
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, reflux; reflux → rt
1.2 Solvents: Water ; 8 h, rt
1.2 Solvents: Water ; 8 h, rt
Referência
- Synthesis of 3-Azidopiperidine Skeleton Employing Ceric Ammonium Nitrate (CAN)-Mediated Regioselective Azidoalkoxylation of Enol Ether: Total Synthesis of D2 Receptor Agonist (±)-QuinagolideOrganic Letters, 2018, 20(22), 7011-7014,
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 10 min, rt
1.2 6 h, reflux
1.2 6 h, reflux
Referência
- Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-DimethylhydrazineEuropean Journal of Organic Chemistry, 2018, 2018(40), 5605-5614,
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium carbonate
1.2 Solvents: Decalin ; reflux
1.3 Reagents: Potassium carbonate
1.2 Solvents: Decalin ; reflux
1.3 Reagents: Potassium carbonate
Referência
- Facile synthesis of substituted isoquinolinesTetrahedron Letters, 2012, 53(16), 2125-2128,
Método de produção 13
Condições de reacção
1.1 Reagents: Butyllithium , Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
- Ambiphilic Vinylcarbenoid Reactivity of (α-(Tributylstannyl)-π-allyl)palladium(II) SpeciesOrganometallics, 2007, 26(1), 30-32,
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Raw materials
- Benzene, 2-bromo-1-(dimethoxymethyl)-3-methoxy-
- 3-Hydroxybenzaldehyde
- 3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
- (2-Allyl-3-methoxyphenyl)methanol
- Benzamide, N,N-diethyl-3-methoxy-2-(2-propenyl)-
- Oxazolidine, 2-[3-methoxy-2-(2-propenyl)phenyl]-3,4,4-trimethyl-
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Preparation Products
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Literatura Relacionada
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:94956-98-6)Benzaldehyde, 3-methoxy-2-(2-propenyl)-

Pureza:99%
Quantidade:1g
Preço ($):215